molecular formula C17H18ClNO4S B12512838 [1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine

[1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine

Katalognummer: B12512838
Molekulargewicht: 367.8 g/mol
InChI-Schlüssel: DABANPLIKWMFPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a methanesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and methoxyphenyl precursors, followed by their combination under specific reaction conditions to form the final product. Common reagents used in these reactions include halide salts, organic solvents, and catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. Methods such as vacuum drying and the use of specialized reactors are employed to optimize the reaction conditions and achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for understanding biochemical pathways and mechanisms .

Medicine: In medicine, 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine is investigated for its potential therapeutic applications. It may have properties that make it useful in the development of new drugs or treatments .

Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable in manufacturing processes and product development .

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Eigenschaften

Molekularformel

C17H18ClNO4S

Molekulargewicht

367.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfonyl]ethanimine

InChI

InChI=1S/C17H18ClNO4S/c1-22-16-9-3-13(4-10-16)11-24(20,21)12-17(19-23-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3

InChI-Schlüssel

DABANPLIKWMFPM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CS(=O)(=O)CC(=NOC)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.